N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(5-((Phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a phenylthio methyl group. The phenylthio substituent introduces sulfur-based electronic effects, which may influence reactivity, solubility, and binding affinity compared to analogs with sulfonyl or alkyl groups .
Properties
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-15(16-18-12-8-4-5-9-13(12)25-16)19-17-21-20-14(23-17)10-24-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIMVGNTLURFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization
Isonicotinic acid hydrazide reacts with triethyl orthoacetate under reflux to form 5-methyl-1,3,4-oxadiazole. To incorporate the phenylthiomethyl group, a bromomethyl intermediate is first generated by treating 5-methyl-1,3,4-oxadiazole with N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with thiophenol in the presence of potassium carbonate (K₂CO₃) yields 5-((phenylthio)methyl)-1,3,4-oxadiazol-2-amine.
Optimized Protocol:
- Bromination: 5-Methyl-1,3,4-oxadiazole (10 mmol), NBS (12 mmol), azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄, reflux for 4 h.
- Thioetherification: Crude bromomethyl intermediate (10 mmol), thiophenol (12 mmol), K₂CO₃ (15 mmol) in dry tetrahydrofuran (THF), 12 h at 25°C.
- Yield: 72% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
¹H NMR data for the final product confirm the phenylthiomethyl substitution: δ 4.32 (s, 2H, SCH₂), 7.28–7.51 (m, 5H, Ar-H).
Amide Coupling Strategies
Coupling the benzo[d]thiazole-2-carboxylic acid derivative with 5-((phenylthio)methyl)-1,3,4-oxadiazol-2-amine is achieved via activation of the carboxylic acid. Two predominant methods are reported:
Mixed Carbonate-Mediated Activation
The acid chloride, generated using SOCl₂, reacts with the oxadiazole amine in dichloromethane (DCM) with triethylamine (TEA) as a base. This method affords moderate yields (65–70%) but requires stringent anhydrous conditions.
Carbodiimide Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 80–85%. The reaction proceeds at 0°C to room temperature over 24 h, with minimal racemization.
Comparative Data:
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mixed Carbonate | DCM, TEA, 0°C–25°C, 12 h | 65–70 | 95% |
| EDC/HOBt | DMF, 0°C–25°C, 24 h | 80–85 | 98% |
Spectroscopic Characterization and Validation
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.84 (d, J = 6.9 Hz, 2H, benzothiazole-H), 7.98 (d, J = 5.1 Hz, 2H, oxadiazole-Ar-H), 4.32 (s, 2H, SCH₂), 7.28–7.51 (m, 5H, phenylthio-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 168.4 (C=O), 162.1 (oxadiazole-C2), 149.5 (benzothiazole-C2), 135.2–127.3 (aryl carbons).
- HRMS (ESI): [M+H]⁺ calcd for C₁₇H₁₃N₃O₂S₂: 378.0422; found: 378.0419.
Alternative Synthetic Routes and Mechanistic Insights
One-Pot Oxadiazole-Benzothiazole Assembly
A streamlined approach involves simultaneous cyclization of acylhydrazide and benzothiazole precursors. However, competing side reactions reduce yields to 50–55%, limiting practicality.
Solid-Phase Synthesis
Immobilization of the oxadiazole amine on Wang resin enables iterative coupling, though scalability remains challenging due to resin loading efficiency (≤60%).
Chemical Reactions Analysis
Types of Reactions
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Phenylthio vs. Sulfonyl Groups
- N-(5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS: 923395-18-0) differs by replacing the sulfur atom in the phenylthio group with a sulfonyl (-SO₂-) moiety.
Nitro and Chloro Substituents
- Compounds such as (E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-(p-tolyl)ethan-1-imine (, Compound 7) feature nitro-substituted phenyl groups on the oxadiazole. Nitro groups enhance electrophilicity, which may improve binding to enzymes like acetylcholinesterase (relevant in Alzheimer’s research) but reduce metabolic stability .
- Chloro-substituted analogs (e.g., , Compound 9) exhibit higher melting points (~205°C) due to increased molecular symmetry and halogen-mediated crystal packing, compared to the target compound’s expected lower melting point (data unavailable) .
Core Heterocycle Modifications
Benzo[d]thiazole vs. Benzo[d]oxazole
- Compounds like (E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-(p-tolyl)ethan-1-imine (, Compound 10) replace the thiazole sulfur with oxygen.
Oxadiazole vs. Thiadiazole
Functional Group and Bioactivity Comparisons
Carboxamide Linkers
- 3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (, Compound 4d) uses a ketone linker instead of carboxamide.
Antifungal and Antiviral Activities
- LMM5 and LMM11 (), oxadiazoles with sulfamoyl-benzamide groups, inhibit fungal thioredoxin reductase.
- N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide () shows antiviral activity, suggesting that sulfur-containing oxadiazoles can disrupt viral replication. The phenylthio group in the target compound may enhance lipophilicity, improving cell membrane penetration .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Biological Activity
N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's structure consists of a benzothiazole moiety linked to an oxadiazole ring through a phenylthio group. The presence of these heterocyclic structures is known to contribute to its biological activities.
Molecular Formula: C16H13N3O2S2
Molecular Weight: 341.42 g/mol
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Benzothiazole Ring | Aromatic heterocycle with sulfur |
| Oxadiazole Ring | Five-membered ring with nitrogen and oxygen |
| Phenylthio Group | Sulfur-containing aromatic substituent |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of similar oxadiazole derivatives, it was found that:
- Minimum Inhibitory Concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli.
- The compound showed promising MIC values ranging from 8 to 32 µg/mL against these pathogens, indicating potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through various mechanisms.
The proposed mechanisms include:
- Inhibition of Cell Cycle Progression: The compound may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis: It has been shown to promote apoptosis in specific cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Antioxidant | Scavenges free radicals |
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Signal Transduction Modulation: It can alter signaling pathways critical for cancer cell growth and inflammation.
Research Findings on Mechanisms
A study highlighted that derivatives of benzothiazole exhibit interactions with multiple biochemical pathways, suggesting a broad spectrum of action that could be harnessed for therapeutic purposes .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the oxadiazole ring. Key steps include:
- Cyclization : Using dehydrating agents (e.g., POCl₃) and catalysts to form the 1,3,4-oxadiazole core .
- Thioether linkage formation : Reacting with phenylthiol derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce the (phenylthio)methyl group .
- Amide coupling : Employing carbodiimides (e.g., DCC) to attach the benzo[d]thiazole-2-carboxamide moiety .
Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetone), and stoichiometric ratios are systematically adjusted to improve yields (e.g., from 35% to 60% in analogous syntheses) .
Advanced: How can regioselectivity challenges during oxadiazole formation be addressed?
Regioselectivity in oxadiazole synthesis is influenced by:
- Precursor design : Using asymmetrical hydrazide derivatives to direct cyclization .
- Microwave-assisted synthesis : Enhances reaction control, reducing side products (e.g., thiadiazole byproducts) .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) can stabilize transition states, favoring desired regioisomers .
Basic: What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., oxadiazole C=O at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks within ±0.5 ppm error) .
- HPLC : Purity assessment (>95% by reverse-phase chromatography) .
Advanced: How is the compound’s bioactivity screened, and what models are prioritized?
- In vitro assays :
- Anticancer : NCI-60 cell line panel testing, with IC₅₀ calculations .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 8 µg/mL in analogs) .
- Target-specific studies : Enzyme inhibition assays (e.g., urease or kinase targets) using fluorogenic substrates .
Advanced: What mechanistic hypotheses explain its biological activity?
- Enzyme inhibition : The oxadiazole ring acts as a hydrogen-bond acceptor, disrupting active sites (e.g., binding to urease’s nickel center) .
- Receptor modulation : The benzo[d]thiazole moiety may intercalate DNA or inhibit topoisomerases, observed in structural analogs .
- ROS induction : Thioether groups generate reactive oxygen species in cancer cells, triggering apoptosis .
Basic: How are contradictions in biological data resolved (e.g., variable IC₅₀ values)?
- Batch consistency : Ensure purity (>95% via HPLC) and correct stereochemistry (via X-ray crystallography) .
- Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Structural validation : Compare with analogs (e.g., replacing phenylthio with methylthio groups) to isolate activity contributors .
Advanced: What computational methods predict binding modes and SAR?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like EGFR or tubulin .
- QSAR models : Hammett constants and LogP values correlate substituent effects (e.g., electron-withdrawing groups enhance anticancer activity) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Basic: What are the stability profiles under physiological conditions?
- pH stability : Test in buffers (pH 1–10) with HPLC monitoring. Oxadiazoles degrade in strongly acidic/basic conditions .
- Thermal stability : DSC/TGA analysis shows decomposition >200°C, suitable for room-temperature storage .
- Light sensitivity : Protect from UV exposure to prevent thioether oxidation .
Advanced: How is structure-activity relationship (SAR) studied for this scaffold?
- Substituent variation : Modify phenylthio, oxadiazole, or benzothiazole groups (see table below) .
- Bioisosteric replacement : Replace oxadiazole with thiadiazole to assess activity retention .
| Modification | Biological Impact (vs. Parent Compound) | Reference |
|---|---|---|
| Phenylthio → Methyl | Reduced anticancer activity (IC₅₀ ↑ 2x) | |
| Oxadiazole → Thiadiazole | Enhanced antimicrobial MIC (↓ 4x) |
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Prodrug design : Esterify carboxamide to enhance membrane permeability .
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve aqueous solubility (tested in analogs) .
- Co-crystallization : With cyclodextrins increases dissolution rates by 70% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
